

Application Note: Spectrophotometric Determination of Amprolium Hydrochloride in Veterinary Drugs

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Compound of Interest

Compound Name: Amprolium Hydrochloride

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Abstract

This application note details a validated UV-spectrophotometric method for the quantitative determination of **Amprolium hydrochloride** in veterinary drug formulations. The described protocol offers a simple, rapid, and cost-effective alternative to chromatographic techniques for routine quality control analysis. The method is based on the direct measurement of UV absorbance and has been validated in accordance with ICH guidelines, demonstrating excellent linearity, accuracy, and precision.

Introduction

Amprolium hydrochloride is a coccidiostat widely used in the veterinary field for the prevention and treatment of coccidiosis in poultry and other livestock.[1] Accurate quantification of **Amprolium hydrochloride** in pharmaceutical preparations is crucial to ensure product quality, safety, and efficacy. While various analytical methods exist, including high-performance liquid chromatography (HPLC), spectrophotometry offers a more accessible and economical approach for many quality control laboratories.[2][3] This document provides a detailed protocol for the spectrophotometric analysis of **Amprolium hydrochloride**, enabling reliable determination in veterinary formulations.

Principle of the Method

The method is based on the ultraviolet (UV) absorption properties of **Amprolium hydrochloride** in a methanolic solution. The concentration of **Amprolium hydrochloride** is determined by measuring the absorbance at a specific wavelength and correlating it with a standard calibration curve. Several spectrophotometric approaches have been developed, including dual-wavelength methods that enhance specificity, particularly in the presence of interfering substances.[\[1\]](#)[\[4\]](#)

Experimental Protocols

Materials and Reagents

- **Amprolium hydrochloride** reference standard (purity > 99%)
- Methanol (spectrophotometric grade)
- Veterinary drug formulation containing **Amprolium hydrochloride**
- Volumetric flasks (10 mL, 50 mL, 100 mL)
- Pipettes
- Sonicator
- Whatman No. 1 filter paper (or equivalent)

Instrumentation

- A dual-beam UV-Visible spectrophotometer with 1 cm quartz cuvettes. A spectral bandwidth of 0.1 nm and a scanning speed of 2800 nm/min are recommended.[\[1\]](#)

Preparation of Standard Solutions

3.3.1. Standard Stock Solution (e.g., 500 µg/mL): Accurately weigh 25 mg of **Amprolium hydrochloride** reference standard and transfer it to a 50 mL volumetric flask.[\[5\]](#) Dissolve in and dilute to the mark with methanol.[\[5\]](#)

3.3.2. Working Standard Solutions: From the stock solution, prepare a series of working standard solutions by appropriate dilution with methanol to obtain concentrations in the range of 6.0 - 50.0 µg/mL.[6][7]

Preparation of Sample Solution

Accurately weigh a portion of the powdered veterinary drug formulation equivalent to 25 mg of **Amprolium hydrochloride**.^[1] Transfer it to a 100 mL volumetric flask and add approximately 70 mL of methanol.^[1] Sonicate for 15 minutes to ensure complete dissolution of the active ingredient.^[1] Dilute to the mark with methanol and mix well. Filter the solution through a suitable filter paper, discarding the first few milliliters of the filtrate.^[1] Further dilute the filtrate with methanol to obtain a final concentration within the calibration range.

Spectrophotometric Measurement

- Set the spectrophotometer to scan in the UV region (e.g., 200-400 nm).
- Use methanol as a blank.
- Record the absorbance spectra of the standard and sample solutions.
- For the dual-wavelength method, measure the absorbance at two selected wavelengths (e.g., 235.3 nm and 308 nm). The difference in absorbance is then plotted against the concentration.^{[1][4]}

Data Presentation

The quantitative data for the spectrophotometric determination of **Amprolium hydrochloride** is summarized in the following tables.

Table 1: Method Parameters for Different Spectrophotometric Approaches

Method	Wavelength(s) (nm)	Linearity Range (µg/mL)
First Derivative of Ratio Spectra	234.7	Not Specified
Mean Centering of Ratio Spectra	238.8	Not Specified
Dual Wavelength	235.3 & 308	20 - 320
Ratio Difference	239 & 310	Not Specified
Area Under the Curve (AUC)	235.6 - 243	Not Specified
Double Divisor Ratio Derivative	238.6	6.0 - 50.0

Data compiled from multiple sources.[\[1\]](#)[\[4\]](#)[\[6\]](#)

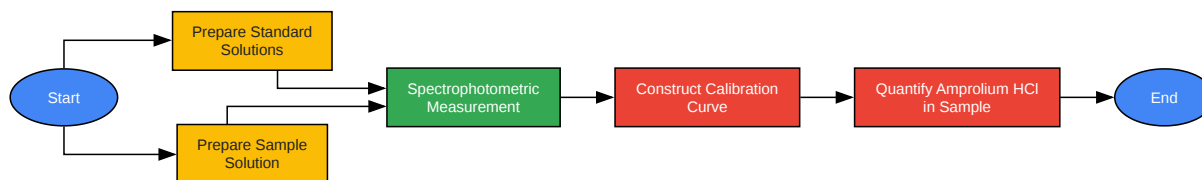
Table 2: Validation Summary of a Dual Wavelength Spectrophotometric Method

Validation Parameter	Result
Mean Percentage Recovery ± SD	99.30 ± 1.097 %
Linearity (Concentration Range)	20 - 320 µg/mL
Precision (Intra-day RSD %)	< 2%
Precision (Inter-day RSD %)	< 2%

Results are indicative and based on published data.[\[1\]](#)[\[4\]](#) Validation should be performed for each specific application.

Visualization

Experimental Workflow



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Caption: Experimental workflow for the spectrophotometric determination of **Amprolium hydrochloride**.

Conclusion

The described spectrophotometric method provides a reliable and straightforward approach for the quantification of **Amprolium hydrochloride** in veterinary drug formulations. The method is accurate, precise, and can be readily implemented in a quality control setting. The provided protocol and validation data serve as a valuable resource for researchers and professionals in the field of drug development and analysis.

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